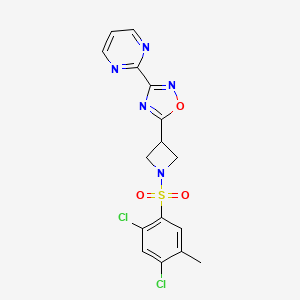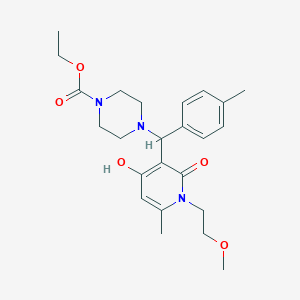![molecular formula C11H12BrN3S B2472129 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide CAS No. 258347-68-1](/img/structure/B2472129.png)
4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The compound also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For instance, heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) can lead to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR spectroscopy and NMR . For instance, in one study, the IR spectrum showed peaks at 1660 cm –1 (C=O), 2187 cm –1 (CN), and 3360 cm –1 (NH). The 1 H NMR spectrum showed chemical shifts (δH) at various ppm values corresponding to different types of protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. They often involve changes in the imidazole ring or the benzonitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “4- (4,5-Dihydro-1H-imidazol-2-yl)phenylamine” has a melting point of 145-149 °C . Its empirical formula is C9H11N3 and its molecular weight is 161.20 .Scientific Research Applications
Chemical Structure and Properties
The compound 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide is structurally related to various imidazole derivatives. For instance, 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzenesulfonate exhibits interesting structural properties with potential implications in chemistry. The imidazole ring in such compounds tends to be planar and may form hydrogen bonds and other interactions in crystal structures, which could be relevant in studying the properties of related compounds (Thayanithi, Kumar, & Chakkaravarthi, 2016).
Synthesis and Reactivity
The reactivity and synthesis processes involving imidazole derivatives are of significant interest. For example, the oxidative aminocarbonylation of 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles and their corresponding hydrobromide salts using palladium catalysis has been explored. Such studies can shed light on the synthesis pathways and reactivity of closely related compounds like 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide (Veltri et al., 2016).
Anticancer Applications
Imidazole derivatives have been studied for their potential anticancer properties. For instance, the synthesis and evaluation of new 4-nitroimidazole derivatives have shown significant antiproliferative effects against various cancer cell lines. Such research highlights the potential therapeutic applications of imidazole derivatives, including those structurally similar to 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide (Al-Soud et al., 2021).
Mechanism of Action
Safety and Hazards
Safety information for similar compounds indicates that they may cause skin and eye irritation, and may be harmful if inhaled . They are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, and the recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Future Directions
The future directions for research on such compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, their potential as therapeutic agents could be explored further . Additionally, more research could be done to understand their physical and chemical properties, safety and hazards, and mechanisms of action .
properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)benzonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.BrH/c12-7-9-1-3-10(4-2-9)8-15-11-13-5-6-14-11;/h1-4H,5-6,8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZRGCFYMOXPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((4,5-dihydro-1H-imidazol-2-ylthio)methyl)benzonitrile hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2472047.png)

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)

![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)